molecular formula C16H18FNO B5141942 (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine

(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B5141942
M. Wt: 259.32 g/mol
InChI Key: QFWUWAVFDVGSIT-UHFFFAOYSA-N
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Description

(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as FBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBE is a benzylamine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The exact mechanism of action of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is not yet fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of inflammatory pathways, and the induction of apoptosis in cancer cells. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been shown to have antioxidant properties and can potentially prevent oxidative stress-induced damage in various tissues.

Advantages and Limitations for Lab Experiments

(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has some limitations, including its relatively low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine research, including the investigation of its potential therapeutic applications in other fields of medicine, such as cardiology and gastroenterology. Further studies are also needed to understand the exact mechanism of action of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine and to identify potential drug targets. Additionally, the development of more efficient synthesis methods and the optimization of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine formulations for drug delivery are areas of ongoing research.
Conclusion:
In conclusion, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has several advantages for lab experiments, including its high purity and stability, and several future directions for (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine research are being explored.

Synthesis Methods

The synthesis of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been reported through various methods, including the reductive amination of 3-fluorobenzaldehyde with 2-(2-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the product is purified through recrystallization or column chromatography. Other methods of synthesis include the reaction of 3-fluorobenzylamine with 2-(2-methoxyphenyl)acetaldehyde in the presence of a catalyst.

Scientific Research Applications

(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied for its potential use as an antidepressant and anxiolytic drug. In oncology, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have anticancer properties and can potentially be used for the treatment of various types of cancer.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWUWAVFDVGSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine

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